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Introduction

1,1-Cyclohexanediacetic acid monoamide, with the CAS Registry Number 99189-60-3, is a
key chemical intermediate primarily recognized for its role in the synthesis of Gabapentin.[1][2]
Gabapentin is an anticonvulsant and analgesic medication.[1] This technical guide provides a
comprehensive overview of the characterization of 1,1-Cyclohexanediacetic acid
monoamide, including its physicochemical properties, synthesis, and analytical
characterization methods. While detailed experimental spectral data is not widely published,
this guide summarizes available information and provides general experimental protocols for its
characterization.

Physicochemical Properties

1,1-Cyclohexanediacetic acid monoamide is a white to off-white crystalline powder at room
temperature.[3][4] A summary of its key physical and chemical properties is presented in Table
1.

Table 1: Physicochemical Properties of 1,1-Cyclohexanediacetic Acid Monoamide
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Property Value Source(s)

CAS Number 99189-60-3 [51I6]1[7]

Molecular Formula C10H17NO3 516171

Molecular Weight 199.25 g/mol [51[7]
White to off-white crystalline

Appearance [31[4]
powder

Melting Point 141-146 °C [7]

Solubility Sparingly soluble in water [3]
2-(1-(2-amino-2-
oxoethyl)cyclohexyl)acetic

Synonyms acid, 3,3- [5]
Pentamethyleneglutaramic
acid, Gabapentin Impurity 14
InChI=1S/C10H17NO3/c11-
8(12)6-10(7-9(13)14)4-2-1-3-5-

inChi (12)6-10(7-9(13)14) 8]
10/h1-7H2,(H2,11,12)
(H,13,14)
QJIGSJIXLCIRXTRY-

InChiKey [4]
UHFFFAOYSA-N
C1CcCc(ccey)

SMILES [5]
(CC(=O)N)CC(=0)O

Synthesis

The primary route for the synthesis of 1,1-Cyclohexanediacetic acid monoamide is through
the amination of 1,1-Cyclohexanediacetic anhydride. This process involves the reaction of the
anhydride with ammonia, followed by acidification to yield the desired monoamide.

Synthetic Pathway
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The synthesis of 1,1-Cyclohexanediacetic acid monoamide is a critical step in the overall
synthesis of Gabapentin. A simplified representation of this synthesis pathway is provided

below.

Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide

A : Acidification
mmonia (aq) (e.g., HCI, H2SO04) N
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Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide.

Experimental Protocol: Synthesis from 1,1-
Cyclohexanediacetic Anhydride

The following is a general protocol based on patented synthesis methods.[9][10]

o Reaction Setup: In a suitable reaction vessel, place agueous ammonia (5-20%
concentration). The molar ratio of ammonia to 1,1-cyclohexanediacetic anhydride should be
between 1.5:1 and 4:1.[9]

e Amination: Add 1,1-cyclohexanediacetic anhydride to the ammonia solution dropwise while
maintaining the reaction temperature between 10-40°C.[9] The reaction is typically stirred for
2-5 hours.[9]

» Decolorization (Optional): After the amination reaction is complete, activated carbon can be
added to the reaction mixture to decolorize the solution.[9]

 Acidification: Cool the reaction mixture and slowly add a mineral acid (e.g., hydrochloric acid
or sulfuric acid) to adjust the pH to an acidic range, which induces the precipitation of the
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product.[9][10]

« |solation and Purification: The precipitated solid is collected by filtration, washed with water,
and then dried. Further purification can be achieved by recrystallization from a suitable
solvent system, such as ethyl acetate and water.[5]

Analytical Characterization

A combination of spectroscopic techniques is typically employed to confirm the structure and
purity of 1,1-Cyclohexanediacetic acid monoamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. Both *H NMR and 3C NMR would be used for the characterization of this
molecule. While specific peak assignments from experimental data are not readily available in
the public domain, the expected resonances can be predicted based on the chemical structure.

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons
of the cyclohexane ring, the two methylene groups (CHz), and the amide (NH2) protons. The
chemical shifts and coupling patterns would provide information about the connectivity of these
groups.

13C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon
atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups,
the quaternary carbon of the cyclohexane ring, and the various methylene carbons.

o Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg for *H
NMR, 20-100 mg for 13C NMR) in a suitable deuterated solvent (e.g., CDClz, DMSO-de).[11]
[12][13][14][15] The solution should be filtered to remove any particulate matter.[12][15]

o Data Acquisition: Transfer the solution to an NMR tube. Acquire the spectrum on an NMR
spectrometer, typically operating at a field strength of 300 MHz or higher for good resolution.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction.
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e Spectral Analysis: Integrate the signals in the *H NMR spectrum to determine the relative

number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.),

and coupling constants to assign the signals to the specific protons in the molecule. For 13C

NMR, analyze the chemical shifts to identify the different carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The FT-IR spectrum of 1,1-

Cyclohexanediacetic acid monoamide would be expected to show characteristic absorption
bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=0
stretches of both the carboxylic acid and the amide functional groups. A table of expected

characteristic IR absorptions is provided below.

Table 2: Predicted Characteristic IR Absorptions for 1,1-Cyclohexanediacetic Acid

Monoamide

Expected
Functional Group Vibration Wavenumber Intensity

(cm™)
Carboxylic Acid O-H stretch 3300-2500 Broad, Strong

_ Medium (two bands
Amide N-H stretch ~3400 and ~3200
for -NH-2)

Carboxylic Acid C=0 stretch 1725-1700 Strong
Amide C=0 stretch (Amide I) 1670-1630 Strong
Amide N-H bend (Amide II) 1640-1550 Medium
Alkane C-H stretch 2950-2850 Strong
Carboxylic Acid C-O stretch 1320-1210 Strong

Note: These are general ranges and the exact peak positions can vary.[2][7][16][17]

o Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
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fine, homogeneous powder is obtained.[3][6]

o Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin,
transparent pellet.[6]

o Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
acquire the spectrum.

o Spectral Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. For 1,1-Cyclohexanediacetic acid monoamide, the molecular ion peak [M]*
would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight
(199.25). The fragmentation pattern can provide additional structural information.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
The method of introduction will depend on the ionization technique used (e.g., direct infusion
for electrospray ionization or deposition on a target for MALDI).

« lonization: lonize the sample using a suitable technique, such as Electrospray lonization
(ESI) or Electron lonization (EI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate a mass spectrum.

o Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern
to confirm the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a synthesized
batch of 1,1-Cyclohexanediacetic acid monoamide.
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General workflow for the characterization of 1,1-Cyclohexanediacetic Acid Monoamide.
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Conclusion

1,1-Cyclohexanediacetic acid monoamide is a crucial intermediate in the pharmaceutical
industry, particularly for the synthesis of Gabapentin. Its characterization relies on a
combination of physicochemical property determination and spectroscopic analysis. This guide
has provided an overview of the available data and general experimental protocols for its
synthesis and characterization. While specific, detailed spectral data is not readily available in
public databases, the information presented here serves as a valuable resource for
researchers and professionals working with this compound. Further detailed analytical studies
would be beneficial for creating a more complete characterization profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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